molecular formula C16H15F2N3O2 B2447699 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2309189-13-5

2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one

Cat. No. B2447699
CAS RN: 2309189-13-5
M. Wt: 319.312
InChI Key: OPALEEJZXVTMKH-UHFFFAOYSA-N
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Description

2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one is not fully understood yet. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of cyclic guanosine monophosphate (cGMP), respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one have been studied in various in vitro and in vivo models. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to induce apoptosis and inhibit cell proliferation in certain cancer cell lines. Moreover, it has been shown to inhibit the replication of certain viruses such as dengue virus.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one in lab experiments include its high purity, good yields, and potential applications in various fields of scientific research. However, the limitations of using this compound include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one. One of the potential directions is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to explore its applications in drug development for various diseases such as cancer and viral infections. Additionally, the development of new synthesis methods and the optimization of existing ones can also be a potential direction for future research.

Synthesis Methods

The synthesis of 2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one involves the reaction of 2,4-difluorobenzoyl chloride with azetidin-3-ylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 6-methylpyridazin-3-one to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one has shown potential applications in various fields of scientific research. This compound has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.

properties

IUPAC Name

2-[[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c1-10-2-5-15(22)21(19-10)9-11-7-20(8-11)16(23)13-4-3-12(17)6-14(13)18/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPALEEJZXVTMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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